2-(Boc-amino)-1-(2-chlorophenyl)ethanol

Description

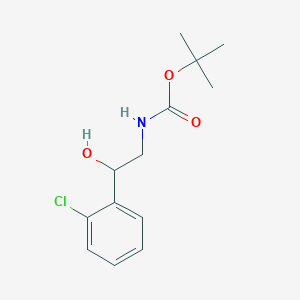

2-(Boc-amino)-1-(2-chlorophenyl)ethanol is a chiral β-amino alcohol derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group and a 2-chlorophenyl substituent. The Boc group enhances steric bulk and protects the amine during synthetic processes, making the compound valuable in pharmaceutical intermediates and asymmetric synthesis. Its structure combines a polar ethanol moiety with a hydrophobic aromatic system, influencing solubility and reactivity.

Properties

IUPAC Name |

tert-butyl N-[2-(2-chlorophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-8-11(16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHVAMVTJAAEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-1-(2-chlorophenyl)ethanol typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the Ethanol Backbone: The protected amino compound is then reacted with 2-chlorobenzaldehyde in the presence of a reducing agent like sodium borohydride to form the ethanol backbone.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-1-(2-chlorophenyl)ethanol can undergo several types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 2-(Boc-amino)-1-(2-chlorophenyl)acetone.

Reduction: Formation of 2-(Boc-amino)-1-(2-chlorophenyl)methanol.

Substitution: Formation of 2-(Boc-amino)-1-(2-substituted phenyl)ethanol.

Scientific Research Applications

Peptide Synthesis

The presence of the Boc protecting group makes 2-(Boc-amino)-1-(2-chlorophenyl)ethanol particularly useful in solid-phase peptide synthesis. The Boc group allows for the selective protection of the amino group during the synthesis process, facilitating the formation of peptide bonds without interference from other functional groups. This selectivity is crucial for constructing complex peptides with high purity and yield.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Cleavage Method | Common Applications |

|---|---|---|---|

| Boc | High | Acidic conditions | Peptide synthesis |

| Fmoc | Moderate | Basic conditions | Peptide synthesis |

| Cbz | Low | Hydrogenation | Small peptides |

Drug Development

This compound has potential applications as a lead compound in drug development due to its ability to interact with various biological targets. Studies have demonstrated its binding affinity towards specific receptors and enzymes, making it a candidate for further pharmacological evaluation.

Case Study: Interaction Studies

Recent research has focused on the interaction between this compound and neurotransmitter receptors. For instance, preliminary studies indicate that modifications to the chlorophenyl group can enhance binding affinity, suggesting that this compound could serve as a scaffold for developing new therapeutic agents targeting neurological disorders.

Chemical Transformations

The chlorophenyl group in this compound is amenable to nucleophilic substitution reactions. This property allows for the synthesis of various derivatives that may exhibit improved biological activity or altered pharmacokinetic properties. Such transformations are essential for optimizing lead compounds in drug discovery.

Table 2: Potential Derivatives from this compound

| Derivative Name | Modification Type | Expected Activity |

|---|---|---|

| 2-(Boc-amino)-1-(4-chlorophenyl)ethanol | Chlorine substitution | Enhanced receptor binding |

| 2-(Boc-amino)-1-(3-bromophenyl)ethanol | Bromine substitution | Altered pharmacodynamics |

| 2-(Boc-amino)-1-phenylethanol | Chlorine removal | Increased stability |

Conclusion and Future Directions

The applications of this compound span across peptide synthesis, drug development, and chemical transformations. Its structural features provide versatility in modifying biological activity and optimizing pharmacological properties. Future research should focus on:

- Exploring additional derivatives to enhance biological activity.

- Conducting comprehensive pharmacological studies to establish safety profiles.

- Investigating its potential as a building block for more complex drug molecules.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-1-(2-chlorophenyl)ethanol involves its reactivity due to the presence of the Boc-protected amino group and the chlorophenyl group. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various chemical reactions. The chlorophenyl group provides additional sites for substitution reactions, making the compound highly versatile in synthetic applications.

Comparison with Similar Compounds

Structural Analogues

2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol ()

- Structure: Features a 2,6-dichlorophenylamino group instead of Boc-amino.

- Synthesis : Prepared via NaBH₄ reduction in THF, yielding 1.3 g crude product (purified via column chromatography) .

- Crystallography: Monoclinic (P2₁/c), with cell parameters a = 8.3521 Å, b = 15.0986 Å, c = 10.9225 Å, β = 107.18° .

- Stability : Stabilized by intramolecular N–H···Cl/O hydrogen bonds and π–π interactions (centroid distance: 3.5706 Å) .

2-(2-Chlorophenyl)ethanol ()

- Structure: Lacks the Boc-amino group; simpler ethanol-substituted chlorophenyl derivative.

- Applications : Intermediate in fragrance and pharmaceutical synthesis .

2-(tert-Butylamino)-1-(2-chlorophenyl)ethanol hydrochloride ()

- Structure: tert-Butylamino group replaces Boc-amino; hydrochloride salt enhances solubility.

- Regulatory : CAS 56776-01-3; classified for industrial use only .

Pharmacologically Active Analogues

Clorprenaline Hydrochloride ()

- Structure: Contains a 2-chlorophenyl group and isopropylaminoethanol backbone.

- Bioactivity : β₂-adrenergic agonist used as a bronchodilator.

- Synthesis : Derived from reductive amination; CAS 6933-90-0 .

Phenylethanolamine A ()

- Structure : Nitrophenyl and methoxy substituents; molecular formula C₁₉H₂₄N₂O₄.

- Bioactivity : β-agonist with "lean meat" effects; regulated due to toxicity .

Functional Group Impact on Properties

- Boc Group : Increases steric hindrance and hydrophobicity, reducing aqueous solubility but improving stability during synthesis.

- Chlorophenyl Position : Ortho-substitution (2-chloro) in the target compound vs. para (4-chloro) in ’s compound induces greater steric strain, affecting conformational flexibility .

- Amino Protection: Boc vs. tert-butylamino () alters reactivity; Boc is acid-labile, enabling controlled deprotection .

Biological Activity

2-(Boc-amino)-1-(2-chlorophenyl)ethanol is a compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a chlorophenyl moiety. Its molecular formula is CHClNO, and it has a molecular weight of approximately 235.73 g/mol. This compound is of considerable interest in organic and medicinal chemistry due to its potential applications in drug development and peptide synthesis.

The presence of the Boc group enhances the stability of the compound during synthesis and provides a means for further functionalization. The chlorophenyl group can participate in nucleophilic substitution reactions, making it versatile for modifications that could improve biological activity.

Biological Activity Overview

Research into the biological activity of this compound has focused on its interactions with various biological targets, including receptors and enzymes. The compound's structural features suggest potential applications in pharmacology, particularly concerning its antibacterial and antifungal properties.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| (S)-2-Amino-2-(4-chlorophenyl)ethanol | Amino alcohol with chlorophenyl | 0.98 |

| 2-Amino-2-(4-chlorophenyl)acetic acid | Similar amino structure with carboxylic acid | 0.82 |

| (R)-2-Amino-2-(3-chlorophenyl)ethanol | Variation in chlorophenyl position | 0.97 |

| 2-Amino-2-(4-bromophenyl)ethanol | Bromine instead of chlorine | 0.85 |

The mechanism of action for this compound likely involves binding to specific receptors or enzymes, modulating their activities. This interaction is essential for assessing the compound's viability as a lead candidate for drug development.

Case Studies and Research Findings

Recent studies have investigated the antimicrobial properties of related compounds, providing insights into the potential biological activity of this compound.

-

Antimicrobial Activity : A study examined various synthesized alkaloids for their antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with similar structures exhibited significant antimicrobial properties, suggesting that this compound may also possess such activities .

- Minimum Inhibitory Concentration (MIC) values were reported for various compounds, indicating effective concentrations against specific bacterial strains.

- Enzymatic Reactions : Research on enzymatic preparations has shown that chiral alcohols and amino acids can be synthesized using biocatalysts, which could be relevant for synthesizing derivatives of this compound with enhanced biological activity .

- Pharmacological Studies : Investigations into related β-carboline compounds have demonstrated their potential as therapeutic agents in reducing alcohol self-administration behaviors in animal models. This highlights the importance of structural modifications in enhancing the pharmacological profile of similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.